molecular formula C32H52N2O18 B3117254 Bis-PEG10-NHS ester CAS No. 2221949-02-4

Bis-PEG10-NHS ester

Katalognummer: B3117254
CAS-Nummer: 2221949-02-4
Molekulargewicht: 752.8 g/mol
InChI-Schlüssel: DWCKFVMHVUBCKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-PEG10-NHS ester: is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various bioconjugation applications .

Wirkmechanismus

Target of Action

Bis-PEG10-NHS ester is a PEG/Alkyl/ether-based PROTAC linker . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The mode of action of this compound involves the formation of stable amide bonds with the primary amines of proteins and other amine-containing molecules . This is achieved through the NHS ester groups present in the this compound .

Biochemical Pathways

In the context of PROTACs, this compound contributes to the degradation of target proteins. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins . This can lead to the modulation of cellular processes that these proteins are involved in.

Action Environment

The action of this compound is influenced by the biochemical environment of the cell. The presence of primary amines in proteins and other molecules is necessary for the compound to form stable amide bonds . Additionally, the effectiveness of PROTACs synthesized using this compound would depend on the presence and activity of the ubiquitin-proteasome system within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis-PEG10-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes purification steps such as precipitation, filtration, and chromatography to remove impurities and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: Bis-PEG10-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines (-NH2) to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are PEGylated proteins or other amine-containing molecules, which exhibit enhanced solubility and stability .

Vergleich Mit ähnlichen Verbindungen

  • Azido-PEG5-succinimidyl carbonate
  • Boc-NH-PEG11-C2-acid
  • DBCO-PEG4-alkyne
  • Fmoc-N-PEG3-CH2-NHS ester
  • Mal-PEG4-VA

Comparison: Bis-PEG10-NHS ester is unique due to its dual NHS ester groups, which allow for the simultaneous conjugation of two amine-containing molecules. This feature makes it particularly useful in the synthesis of complex bioconjugates such as ADCs and PROTACs .

Biologische Aktivität

Overview

Bis-PEG10-NHS ester is a bifunctional polyethylene glycol (PEG) derivative that contains two N-hydroxysuccinimide (NHS) ester groups. This compound is primarily utilized in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its hydrophilic nature enhances solubility in aqueous environments, making it suitable for various biomedical applications.

Chemical Reactivity
The NHS esters in this compound react with primary amines (-NH2) found in proteins and other biomolecules, forming stable amide bonds. This reaction is crucial for creating bioconjugates that can effectively target specific cells or proteins.

Biochemical Pathways
In the context of PROTACs, this compound facilitates the degradation of target proteins by linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand approach exploits the ubiquitin-proteasome system, allowing for selective degradation of undesirable proteins within cells .

Applications

  • Antibody-Drug Conjugates (ADCs)
    • Function : this compound serves as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing damage to healthy tissues.
    • Benefits : This targeted approach enhances therapeutic efficacy and reduces systemic side effects .
  • Proteolysis Targeting Chimeras (PROTACs)
    • Function : Used to create chimeric molecules that promote the degradation of specific proteins involved in disease processes.
    • Impact : PROTACs have shown promise in treating various cancers by selectively degrading oncogenic proteins .
  • Protein Pegylation
    • Function : Attaching PEG chains to therapeutic proteins improves their stability, solubility, and half-life in circulation.
    • Outcome : Pegylated proteins often exhibit reduced immunogenicity and enhanced pharmacokinetics, making them more effective as therapeutics .
  • Surface Modification
    • Function : Modifies nanoparticles or biomaterials to improve biocompatibility and reduce non-specific binding.
    • Applications : Enhances the performance of diagnostic tools and drug delivery systems .

Case Studies

  • In Vivo Studies on ADCs
    A study demonstrated that ADCs utilizing this compound showed increased efficacy against tumor models compared to traditional therapies. The targeted delivery resulted in higher drug accumulation at tumor sites while minimizing exposure to normal tissues .
  • Efficacy of PROTACs
    Research indicated that PROTACs synthesized with this compound effectively degraded target proteins in various cancer cell lines, leading to significant reductions in cell viability. The mechanism was attributed to the efficient recruitment of ubiquitin ligases facilitated by the linker .
PropertyDescription
Molecular Weight752.8 g/mol
SolubilityHigh solubility in aqueous media
Reactive GroupsTwo NHS ester groups
StabilityStable under physiological conditions
CleavabilityNon-cleavable

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKFVMHVUBCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111851
Record name 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221949-02-4
Record name 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG10-NHS ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis-PEG10-NHS ester
Reactant of Route 3
Reactant of Route 3
Bis-PEG10-NHS ester
Reactant of Route 4
Reactant of Route 4
Bis-PEG10-NHS ester
Reactant of Route 5
Reactant of Route 5
Bis-PEG10-NHS ester
Reactant of Route 6
Reactant of Route 6
Bis-PEG10-NHS ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.